molecular formula C9H7ClO4S B3383861 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride CAS No. 503470-40-4

4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride

Cat. No.: B3383861
CAS No.: 503470-40-4
M. Wt: 246.67 g/mol
InChI Key: UDHJEOIBCQHSND-UHFFFAOYSA-N
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Description

4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO4S and a molecular weight of 246.67 g/mol . It is also known by its IUPAC name, 4-oxo-6-chromanesulfonyl chloride . This compound is characterized by the presence of a benzopyran ring system with a sulfonyl chloride group attached, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-oxo-2,3-dihydrochromene-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4S/c10-15(12,13)6-1-2-9-7(5-6)8(11)3-4-14-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHJEOIBCQHSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chromanone (0.59 g, 4.0 mmol) in CHCl3 (10 mL) was added chlorosulfonic acid (1.0 mL, 15 mmol) and heated to 40° C. for 1 h. After cooling to rt, the solution was poured onto ice and extracted with CH2Cl2 (10 mL). The organic layer was washed with 1 M HCl (3×10 mL) and the combined organic extracts were dried over MgSO4, filtered, and the solvent was removed under reduced pressure to afford 4-oxochroman-6-sulfonyl chloride as a grey solid in quantitative yield. 1H NMR (CD3OD) δ 8.41 (s, 1H), 8.05 (d, 1H), 7.13 (d, 1H), 4.7 (t, 2H), 3.0 (t, 2H).
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
Reactant of Route 3
4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
Reactant of Route 4
4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
Reactant of Route 5
4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
Reactant of Route 6
4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride

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